molecular formula C19H20N4O2 B11105969 Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-

Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-

Cat. No.: B11105969
M. Wt: 336.4 g/mol
InChI Key: IYVWRYOTNZYYGD-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide is a complex organic compound with a molecular formula of C18H19N3O2 This compound is characterized by the presence of a benzimidazole ring, an ethyl chain, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with formic acid under acidic conditions.

    Attachment of Ethyl Chain: The ethyl chain is introduced via an alkylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.

    Formation of Phenylformamido Group: The phenylformamido group is attached through an amide coupling reaction using phenyl isocyanate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring or the phenylformamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of ethylbenzimidazole amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. The phenylformamido group can interact with proteins, inhibiting their activity and affecting cellular processes. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-1,3-Benzothiazol-2-yl)ethyl]-3-(phenylformamido)propanamide
  • N-[2-(1H-1,3-Benzoxazol-2-yl)ethyl]-3-(phenylformamido)propanamide
  • N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(phenylacetamido)propanamide

Uniqueness

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-(phenylformamido)propanamide is unique due to the presence of both the benzimidazole ring and the phenylformamido group This combination imparts distinct chemical properties, making it a versatile compound for various applications

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-[2-(1H-benzimidazol-2-yl)ethylamino]-3-oxopropyl]benzamide

InChI

InChI=1S/C19H20N4O2/c24-18(11-13-21-19(25)14-6-2-1-3-7-14)20-12-10-17-22-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2,(H,20,24)(H,21,25)(H,22,23)

InChI Key

IYVWRYOTNZYYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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